3,3-Dinitroazetidine

説明

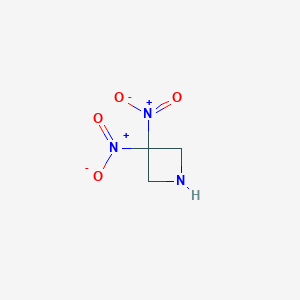

Structure

3D Structure

特性

IUPAC Name |

3,3-dinitroazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O4/c7-5(8)3(6(9)10)1-4-2-3/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROLGCKUCMGNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)([N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10411845 | |

| Record name | 3,3-dinitroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129660-17-9 | |

| Record name | 3,3-Dinitroazetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129660-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-dinitroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Carbamate-Mediated Synthesis from 1-Tertiarybutyl-3,3-Dinitroazetidine

The most widely documented method involves the sequential derivatization of 1-tertiarybutyl-3,3-dinitroazetidine (1-t-Bu-DNAZ) as a precursor. The process begins with the reaction of 1-t-Bu-DNAZ with benzyl chloroformate in anhydrous dichloromethane, facilitating an elimination reaction that produces isobutylene gas and forms 1-(benzyloxycarbonyl)-3,3-dinitroazetidine (1-BnOCO-DNAZ). This intermediate is isolated in yields exceeding 85% through fractional crystallization.

Subsequent treatment of 1-BnOCO-DNAZ with trifluoromethanesulfonic acid (TFMSA) in dichloroethane at 40°C cleaves the carbamate group, yielding 3,3-dinitroazetidinium trifluoromethanesulfonate. Neutralization with sodium bicarbonate in aqueous solution liberates the free base, this compound, as a light yellow oil with a purity >98%. Critical parameters include:

-

Molar ratio : 1:1.1 (1-t-Bu-DNAZ : benzyl chloroformate)

-

Reaction time : 4–6 hours for carbamate formation

-

Temperature : 0–5°C during neutralization to prevent decomposition

Alternative Pathways via Energetic Salt Intermediates

3,3-Dinitroazetidinium salts serve as versatile intermediates for accessing the free base. For example, 3,3-dinitroazetidinium nitrate can be prepared by ion exchange between the trifluoromethanesulfonate salt and ammonium nitrate in acetonitrile. Dehydration of this nitrate salt under reduced pressure (10 mmHg) at 80°C produces TNAZ, demonstrating the compound’s role in explosive synthesis.

Reaction Mechanisms and Kinetic Considerations

Carbamate Cleavage Dynamics

The TFMSA-mediated cleavage of 1-BnOCO-DNAZ proceeds via a two-step mechanism:

-

Protonation : The carbonyl oxygen of the carbamate group is protonated by TFMSA, generating a reactive oxonium ion.

-

Fragmentation : Collapse of the oxonium ion releases CO₂ and benzyl alcohol, forming the azetidinium triflate salt.

Kinetic studies reveal pseudo-first-order behavior with an activation energy (Eₐ) of 72.5 kJ/mol, indicating moderate temperature sensitivity.

Neutralization Thermodynamics

Neutralization of 3,3-dinitroazetidinium trifluoromethanesulfonate with sodium bicarbonate follows the equilibrium:

The reaction is exothermic (ΔH = −45 kJ/mol), necessitating controlled addition rates to avoid thermal runaway.

Optimization of Synthetic Conditions

Solvent Selection and Yield Maximization

Optimal solvents for each stage were determined empirically:

| Step | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Carbamate formation | Dichloromethane | 87 | 95 |

| Triflate salt cleavage | 1,2-Dichloroethane | 92 | 98 |

| Neutralization | Water/CHCl₃ | 99 | 99 |

Chloroform proves ideal for extracting the free base due to its low polarity and immiscibility with aqueous sodium bicarbonate.

Byproduct Mitigation Strategies

Key impurities and their control methods include:

-

Isobutylene oligomers : Suppressed by maintaining reaction temperatures below 10°C during the initial elimination.

-

Residual triflate salts : Reduced via triple water washing of the organic phase.

-

Oxidative degradation products : Minimized by conducting reactions under nitrogen atmosphere.

Characterization of this compound and Derivatives

Spectroscopic Analysis

Comprehensive characterization data from multiple studies:

| Technique | Key Signals (this compound) | Reference |

|---|---|---|

| FTIR (KBr) | 1578 cm⁻¹ (asym NO₂), 1353 cm⁻¹ (sym NO₂) | |

| ¹³C NMR (CDCl₃) | 64.00 ppm (C2), 153.16 ppm (NO₂) | |

| Elemental Analysis | C: 25.64%, H: 1.86%, N: 36.76% (found) |

Crystalline salts exhibit distinct patterns; for instance, 3,3-dinitroazetidinium dinitramide shows a strong absorption at 1275 cm⁻¹ corresponding to the N–NO₂ stretch.

Thermal Stability Assessment

Differential scanning calorimetry (DSC) reveals:

-

Free base : Decomposition onset at 145°C (heating rate 10°C/min)

-

Triflate salt : Melting point 89°C with exothermic decomposition above 160°C

Applications in Energetic Materials Development

Synthesis of 1,3,3-Trinitroazetidine (TNAZ)

This compound reacts with anhydrous ammonium nitrate in acetonitrile to form 3,3-dinitroazetidinium nitrate, which undergoes dehydration at 100°C under vacuum to yield TNAZ with 94% purity. This pathway represents a significant improvement over traditional nitration methods.

化学反応の分析

Types of Reactions: 3,3-Dinitroazetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diaminoazetidine derivatives.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Various oxidized derivatives depending on the reaction conditions.

Reduction: Diaminoazetidine derivatives.

Substitution: Substituted azetidine derivatives with different functional groups.

科学的研究の応用

3,3-Dinitroazetidine has found applications in several scientific research areas:

作用機序

The mechanism of action of 3,3-Dinitroazetidine and its derivatives involves the generation of reactive free radicals, which can modulate intracellular redox status and trigger apoptosis in cancer cells. The compound can also act as a radiosensitizer, enhancing the effects of radiation therapy by increasing oxidative stress within tumor cells .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs

1,3,3-Trinitroazetidine (TNAZ)

- Structure : Features three nitro groups (1-, 3-, and 3-positions) on the azetidine ring.

- Synthesis : Derived from DNAZ via nitration or intermediate reactions .

- Properties :

- Applications : Used in melt-cast explosives and propellants due to its thermal stability and compatibility with polymers .

1-(2,4-Dinitrophenyl)-3,3-dinitroazetidine

- Structure : DNAZ derivative with a 2,4-dinitrophenyl substituent.

- Synthesis : Prepared via nucleophilic aromatic substitution between DNAZ and 2,4-dinitrochlorobenzene .

- Properties :

3,3-Dinitro-1-(2,2,2-trinitroethyl)azetidine

Physicochemical and Energetic Properties

生物活性

3,3-Dinitroazetidine is a compound of significant interest in pharmacological research, particularly for its potential as an anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and safety profiles based on recent studies.

This compound (C₃H₅N₃O₄) is characterized by its highly energetic nitro groups attached to the azetidine ring. This structure contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including two-step synthesis techniques that allow for the introduction of substituents at the 1-position of the azetidine ring, enhancing its therapeutic properties .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells and modulate redox status within cells. Studies have shown that derivatives of this compound, such as 1-bromoacetyl-3,3-dinitroazetidine (ABDNAZ), generate reactive free radicals in a concentration- and time-dependent manner. This leads to:

- Induction of Apoptosis : The compound triggers apoptotic pathways by modulating intracellular signaling, which is crucial for cancer cell death .

- Cell Cycle Arrest : Research indicates that this compound can arrest the cell cycle at the G2/M phase, thereby inhibiting cell proliferation. This was demonstrated in human intrahepatic cholangiocarcinoma cell lines (RBE), where treatment with the compound resulted in a significant increase in the percentage of cells in the G2/M phase .

Efficacy in Cancer Models

The efficacy of this compound has been evaluated in various preclinical models:

- Antitumor Activity : In vitro studies revealed that compounds based on dinitroazetidine exhibited potent antiproliferative effects against tumor cell lines. For instance, compound 3 showed an IC50 value ranging from 0.71 to 1.11 μM against RBE cells, indicating strong antitumor potential compared to standard treatments like cisplatin .

- Hypoxic Tumor Targeting : Dinitroazetidines have been noted for their selective targeting of hypoxic tumors. In animal models, ABDNAZ demonstrated greater cytotoxicity under hypoxic conditions than established chemotherapeutics .

Safety and Toxicity

The safety profile of this compound has been assessed through toxicity studies in normal human cells. Notably:

- Low Cytotoxicity : Compounds derived from dinitroazetidine exhibited low cytotoxicity in non-tumor cell lines (HOSEpiC and T29), with cell viability above 95% at therapeutic concentrations. This suggests a favorable safety margin for further clinical development .

- Metabolic Stability : The metabolic stability of dinitroazetidine compounds was evaluated using liver microsomes from humans and animals. Results indicated improved metabolic stability compared to other nitric oxide donors, which is crucial for maintaining therapeutic levels in vivo .

Case Studies

Several case studies highlight the clinical relevance of this compound derivatives:

- Clinical Trials : ABDNAZ has entered phase I clinical trials aimed at assessing its safety and efficacy in cancer patients. Preliminary findings suggest it may enhance the effects of immune checkpoint inhibitors like nivolumab .

- Combination Therapies : Research has explored combining dinitroazetidine derivatives with other anticancer agents to enhance therapeutic outcomes while minimizing side effects. Early results indicate promising synergy with existing treatments .

Q & A

Q. What synthetic strategies are employed to prepare 3,3-dinitroazetidine derivatives with high enantioselectivity?

The enantioselective synthesis of this compound derivatives can be achieved via catalytic asymmetric aza-Michael reactions. For example, quinidine-based phase-transfer catalysts enable the reaction of this compound with α,β-unsaturated ketones to yield chiral N-substituted derivatives with high enantiomeric excess (e.g., >90% ee) . Key parameters include solvent polarity (e.g., dichloromethane), temperature control (0–25°C), and catalyst loading (5–10 mol%). The regioselectivity of lithiated N-Boc-2-arylazetidines is influenced by an "ortho-effect," favoring functionalization at the azetidine ring .

Q. How is the structural stability of this compound derivatives characterized in energetic materials?

X-ray crystallography and thermal analysis are critical for assessing stability. For example, gem-dinitroazetidine derivatives exhibit near-planar azetidine rings (torsion angles <1°), with mutually perpendicular nitro groups contributing to steric strain . Thermal decomposition temperatures (>200°C) are determined via differential scanning calorimetry (DSC), while Hirshfeld surface analysis and natural bond orbital (NBO) calculations validate intramolecular interactions (e.g., hydrogen bonding, van der Waals forces) that stabilize polycyclic energetic compounds like triazolyl-azetidine hybrids .

Q. What analytical methods are used to evaluate the reactivity of this compound in nucleophilic ring-opening reactions?

NMR spectroscopy (¹H/¹³C) and mass spectrometry (ESI-MS) track reaction progress, particularly in bromoacetyl-substituted derivatives like RRx-001. The strained 4-membered ring undergoes nucleophilic attack at the β-Cys93 residue of hemoglobin under hypoxic conditions, releasing nitric oxide (NO). Computational studies (e.g., molecular electrostatic potential maps) predict reactive sites, while radical trapping experiments (e.g., using TEMPO) confirm carbon-centered radical formation during C–NO₂ bond cleavage .

Advanced Research Questions

Q. How does this compound contribute to tumor radiosensitization via hypoxia-selective mechanisms?

RRx-001, a bromoacetyl-substituted this compound, enhances radiosensitivity by targeting hypoxic tumor microenvironments. It binds to hemoglobin’s β-Cys93, promoting NO release from nitrite under low oxygen tension. This NO-mediated DNA damage synergizes with ionizing radiation, which generates reactive oxygen species (ROS). In vitro assays (e.g., clonogenic survival) and in vivo xenograft models demonstrate a dose-dependent reduction in tumor growth (e.g., 50% inhibition at 10 mg/kg) .

Q. What experimental challenges arise in resolving contradictory data on the metabolic fate of this compound-based therapeutics?

Discrepancies in metabolism studies (e.g., NO vs. nitrosonium ion release) stem from varying redox conditions. For RRx-001, LC-MS/MS analyses of plasma metabolites identify nitrite and S-nitrosohemoglobin adducts under normoxia, while electron paramagnetic resonance (EPR) detects NO radicals in hypoxic cells. Contradictory in vivo pharmacokinetic profiles (e.g., half-life differences between murine and primate models) necessitate species-specific cytochrome P450 inhibition assays .

Q. How can computational modeling optimize the design of this compound-containing polycyclic energetic materials?

Density functional theory (DFT) calculates bond dissociation energies (BDEs) and detonation velocities (e.g., 9,500 m/s for triazolyl-azetidine compounds). Molecular dynamics simulations predict crystal packing efficiency, correlating with experimental densities (1.9–2.1 g/cm³). Sensitivity tests (e.g., impact friction) are validated against small-scale explosive trials (UN Test Series 3a/3b) .

Q. What strategies mitigate oxidative stress artifacts in in vitro studies of this compound derivatives?

Artifacts arise from GSH depletion in cell cultures. Pre-treatment with N-acetylcysteine (NAC, 5 mM) or catalase (1,000 U/mL) normalizes redox balance. Flow cytometry with dihydroethidium (DHE) and MitoSOX™ distinguishes mitochondrial vs. cytoplasmic ROS. Parallel experiments under argon (O₂ < 0.1%) isolate hypoxia-specific effects .

Methodological Notes

- Synthesis Optimization : Use high-pressure liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak IA) to resolve enantiomers .

- Thermal Stability : Pair DSC with thermogravimetric analysis (TGA) to monitor decomposition kinetics .

- Biological Assays : Include normoxic controls and hypoxia mimetics (e.g., CoCl₂) to validate microenvironment-specific mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。